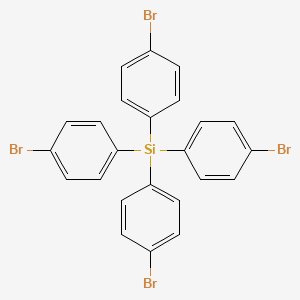

テトラキス(4-ブロモフェニル)シラン

説明

Tetrakis(4-bromophenyl)silane is an intermediate for emerging hole transport materials based on a silicon core. Materials containing this core have been shown to compete with SpiroMeOTAD for efficiency and stability in perovskite solar cells .

Synthesis Analysis

Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers, specifically tetrakis(4-bromophenyl)silane (p-Si), result in novel porous organic polymers . These materials exhibit high thermal stability and comparable specific surface areas.Chemical Reactions Analysis

Tetrakis(4-bromophenyl)silane participates in Sonogashira–Hagihara coupling reactions, leading to the formation of porous organic polymers .科学的研究の応用

多孔質有機ポリマーの合成

テトラキス(4-ブロモフェニル)シラン: は、薗頭-萩原カップリング反応による新規多孔質有機ポリマーの合成に使用されます 。これらのポリマーは、POP-1およびPOP-2と呼ばれ、高い熱安定性と大きな比表面積を示しており、ガス貯蔵や分離など、さまざまな用途に適しています。

二酸化炭素吸着

テトラキス(4-ブロモフェニル)シランから得られる多孔質有機ポリマーは、二酸化炭素の吸着量が中程度であり、炭素捕捉・貯蔵のための材料としての可能性を示唆しています 。この用途は、温室効果ガスの排出量を削減することで、気候変動対策に不可欠です。

太陽電池用ホール輸送材料

この化合物は、ペロブスカイト太陽電池の重要な構成要素であるホール輸送材料の中間体として機能します 。テトラキス(4-ブロモフェニル)シランのケイ素コアを含む材料は、効率と安定性においてSpiroMeOTADと競合することが示されており、太陽エネルギー技術の進歩に不可欠です。

分子構造と設計

テトラキス(4-ブロモフェニル)シランは、四面体構造を持つ複雑な分子を構築するための前駆体です。分子構造におけるその役割は、所望の特性を持つ新しい材料の開発にとって重要です。

作用機序

Target of Action

Tetrakis(4-bromophenyl)silane is primarily used as an intermediate for emerging hole transport materials based on a silicon core . These materials are used in the development of perovskite solar cells .

Mode of Action

The compound interacts with its targets by forming a silicon core, which is a crucial component of the hole transport materials . This interaction results in materials that can compete with SpiroMeOTAD for efficiency and stability in perovskite solar cells .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of novel porous organic polymers through sonogashira–hagihara coupling reactions .

Result of Action

The molecular and cellular effects of Tetrakis(4-bromophenyl)silane’s action primarily involve the formation of a silicon core, which is a key component of hole transport materials . These materials have been shown to compete with SpiroMeOTAD for efficiency and stability in perovskite solar cells .

Action Environment

The efficacy and stability of Tetrakis(4-bromophenyl)silane can be influenced by various environmental factors. For instance, it has been noted that the compound is stable in air and acid media but unstable in water and basic media . Additionally, the hydrothermal stability of materials synthesized using this compound can be affected by the structure geometry of the silicon-centered monomers .

将来の方向性

生化学分析

Biochemical Properties

Tetrakis(4-bromophenyl)silane plays a role in biochemical reactions primarily as an intermediate for emerging hole transport materials based on a silicon core . It interacts with various biomolecules, including enzymes and proteins, to facilitate electron transport and stability in perovskite solar cells . The nature of these interactions involves the formation of stable complexes with silicon-centered monomers, enhancing the efficiency and stability of the materials . Detailed studies on specific enzymes and proteins interacting with Tetrakis(4-bromophenyl)silane in biological systems are limited.

Cellular Effects

The effects of Tetrakis(4-bromophenyl)silane on various types of cells and cellular processes are not extensively documented. Its role as an intermediate in hole transport materials suggests potential impacts on cell signaling pathways and gene expression related to electron transport and stability . The compound may influence cellular metabolism by altering the efficiency of electron transport chains, thereby affecting cellular energy production and overall cell function

Molecular Mechanism

The molecular mechanism of action of Tetrakis(4-bromophenyl)silane involves its interaction with silicon-centered monomers to form stable complexes . These interactions enhance the efficiency and stability of hole transport materials in perovskite solar cells . At the molecular level, Tetrakis(4-bromophenyl)silane may bind to specific biomolecules, potentially inhibiting or activating enzymes involved in electron transport . Changes in gene expression related to electron transport and stability may also occur as a result of these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrakis(4-bromophenyl)silane may change over time due to its stability and degradation properties .

Dosage Effects in Animal Models

The effects of Tetrakis(4-bromophenyl)silane at different dosages in animal models have not been extensively studied. It is important to consider potential threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways involving Tetrakis(4-bromophenyl)silane are not well-characterized. It is likely that the compound interacts with enzymes and cofactors involved in electron transport and stability

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments

Subcellular Localization

The subcellular localization of Tetrakis(4-bromophenyl)silane and its effects on activity or function are not well-characterized. It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

tetrakis(4-bromophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Br4Si/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVUXJWGYUSRIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Br4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508256 | |

| Record name | Tetrakis(4-bromophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18733-98-7 | |

| Record name | Tetrakis(4-bromophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tetrakis(4-bromophenyl)silane useful in material science?

A1: Tetrakis(4-bromophenyl)silane is a valuable precursor in material science due to its tetrahedral geometry and the reactivity of its bromine atoms. [, ] This allows for its incorporation into complex molecules and polymers, leading to the development of novel materials with tailored properties. For example, it serves as a building block for porous organic polymers (POPs), which exhibit promising applications in gas sorption, particularly for carbon dioxide capture and storage. [, ]

Q2: Can you provide details on the synthesis and structural characterization of Tetrakis(4-bromophenyl)silane?

A2: Tetrakis(4-bromophenyl)silane is effectively synthesized through an optimized halogen-lithium exchange (HLE) protocol. [] This involves reacting 1,3,5-tris(4-bromophenyl)benzene with n-BuLi at room temperature to generate the corresponding aryl lithium intermediate. Subsequent reaction with silicon tetrachloride (SiCl4) leads to the formation of Tetrakis(4-bromophenyl)silane. The compound's structure is confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Q3: How does the structure of Tetrakis(4-bromophenyl)silane contribute to the porosity of materials derived from it?

A3: The tetrahedral geometry of the central silicon atom in Tetrakis(4-bromophenyl)silane plays a crucial role in the porosity of the resulting polymers. [] This rigid, three-dimensional structure prevents close packing of the polymer chains, leading to the formation of voids and channels within the material. The size and distribution of these pores can be further tuned by copolymerizing Tetrakis(4-bromophenyl)silane with other monomers, offering control over the material's surface area and gas sorption properties. []

Q4: Are there any known environmental concerns related to Tetrakis(4-bromophenyl)silane?

A4: While the research primarily focuses on the synthesis and application of Tetrakis(4-bromophenyl)silane and its derivatives, limited information is available on its environmental impact and degradation pathways. Further research is crucial to assess potential ecotoxicological effects and develop strategies for responsible waste management and recycling to mitigate any negative environmental consequences.

Q5: What analytical methods are employed to characterize and quantify Tetrakis(4-bromophenyl)silane?

A5: Various analytical techniques are used to characterize and quantify Tetrakis(4-bromophenyl)silane. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, is valuable for structural elucidation and confirming successful synthesis. [] Additionally, gas sorption analysis, such as nitrogen (N2) adsorption-desorption isotherms, helps determine the surface area, pore size distribution, and total pore volume of porous materials derived from Tetrakis(4-bromophenyl)silane. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-methoxybenzo[d]oxazole-2-carboxylate](/img/structure/B1601302.png)

![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)

![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)